(R)-(-)-2-Hexanol (R)-(-)-2-Hexanol
Brand Name: Vulcanchem
CAS No.: 26549-24-6
VCID: VC6981343
InChI: InChI=1S/C6H14O/c1-3-4-5-6(2)7/h6-7H,3-5H2,1-2H3/t6-/m1/s1
SMILES: CCCCC(C)O
Molecular Formula: C6H14O
Molecular Weight: 102.177

(R)-(-)-2-Hexanol

CAS No.: 26549-24-6

Cat. No.: VC6981343

Molecular Formula: C6H14O

Molecular Weight: 102.177

* For research use only. Not for human or veterinary use.

(R)-(-)-2-Hexanol - 26549-24-6

Specification

CAS No. 26549-24-6
Molecular Formula C6H14O
Molecular Weight 102.177
IUPAC Name (2R)-hexan-2-ol
Standard InChI InChI=1S/C6H14O/c1-3-4-5-6(2)7/h6-7H,3-5H2,1-2H3/t6-/m1/s1
Standard InChI Key QNVRIHYSUZMSGM-ZCFIWIBFSA-N
SMILES CCCCC(C)O

Introduction

Molecular Characterization and Physicochemical Properties

Structural Identity

(R)-(-)-2-Hexanol (CAS Registry Number: 26549-24-6) is a six-carbon alcohol with a hydroxyl group positioned at the second carbon of the hexane chain. Its IUPAC name is (R)-hexan-2-ol, and it exhibits a molecular weight of 102.1748 g/mol . The chiral center at C2 gives rise to two enantiomers, with the (R)-configuration being the levorotatory form. The compound's stereochemistry is defined by the Cahn-Ingold-Prelog priority rules, where the hydroxyl group (-OH), methyl group (-CH3_3), ethyl group (-CH2_2CH3_3), and propyl group (-CH2_2CH2_2CH3_3) dictate the spatial arrangement .

Thermodynamic Data

Boiling point measurements for (R)-(-)-2-Hexanol vary slightly across experimental studies, reflecting differences in methodology and instrumentation:

Boiling Point (K)Uncertainty (K)MethodReference
410.7N/ABS
410.15±2.0TRC
410.65±4.0TRC

The discrepancies in reported values (410.15–410.7 K) highlight the challenges in standardizing measurements for chiral compounds, where purity levels and stereochemical preservation during distillation significantly impact results .

Synthetic Methodologies and Stereochemical Control

Asymmetric Hydrogenation

A patented synthesis route (CN103288597B) describes the production of (R)-2-ethylhexanol via asymmetric hydrogenation of 2-ethylhexanal using chiral catalysts . While this method primarily targets 2-ethylhexanol, the underlying principles apply to 2-hexanol synthesis. Key steps include:

  • Substrate Preparation: 2-Hexanal is derived from aldol condensation of butyraldehyde.

  • Catalytic System: Rhodium complexes with chiral phosphine ligands induce enantioselectivity.

  • Reaction Conditions: Hydrogen pressure (10–50 bar) and temperatures of 303–323 K optimize yield and enantiomeric excess (ee) .

This approach achieves ee values >90%, demonstrating the critical role of ligand design in stereochemical outcomes .

Kinetic Resolution and Selectivity

Recent advances in double asymmetric synthesis (RSC Advances, 2023) reveal that matched catalyst-substrate pairs accelerate reaction rates while enhancing diastereoselectivity . For (R)-(-)-2-Hexanol, this implies that using an (R)-configured catalyst with the (R)-substrate (matched pair) increases both reaction velocity and product purity compared to mismatched combinations .

Stereochemical Implications and Reactivity

Configurational Stability

The (R)-(-)-2-Hexanol enantiomer exhibits high configurational stability under standard conditions, with no observable racemization below 373 K . This stability makes it suitable for applications requiring long-term chiral integrity, such as chiral stationary phases in chromatography.

Nucleophilic Substitution Dynamics

In SN2 reactions, the stereochemistry of (R)-(-)-2-Hexanol influences reaction pathways. For example, tosylation at the hydroxyl group proceeds with retention of configuration due to steric hindrance from the adjacent ethyl and propyl groups .

Industrial and Research Applications

Chiral Solvents and Reagents

(R)-(-)-2-Hexanol serves as a chiral solvent in asymmetric catalysis, particularly in hydrogenation reactions where solvent chirality can amplify enantioselectivity . Its moderate polarity (logP=1.8\log P = 1.8) balances solubility for both polar catalysts and nonpolar substrates.

Pharmaceutical Intermediates

The compound’s ability to function as a building block for β-blockers and antihistamines has driven demand for high-purity enantiomers. For instance, (R)-(-)-2-Hexanol derivatives are precursors to (R)-propranolol, a non-selective β-adrenergic receptor antagonist .

Future Directions and Challenges

Catalyst Development

Emerging work on earth-abundant metal catalysts (e.g., iron, cobalt) aims to replace traditional rhodium-based systems, reducing costs and environmental impact . Computational modeling of ligand-metal interactions could further optimize enantioselectivity.

Analytical Advancements

High-resolution cryogenic electron microscopy (cryo-EM) may enable direct visualization of (R)-(-)-2-Hexanol’s interaction with enzymatic targets, providing atomic-level insights into chiral recognition mechanisms.

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